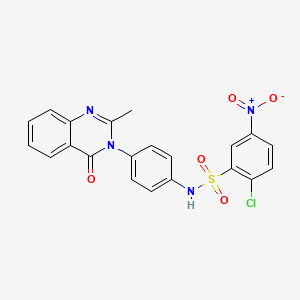

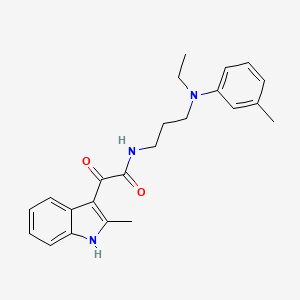

N-(3-(ethyl(m-tolyl)amino)propyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-(ethyl(m-tolyl)amino)propyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, also known as EMA401, is a novel drug candidate that has shown promising results in preclinical studies for the treatment of chronic pain. EMA401 is a small molecule that selectively targets the angiotensin II type 2 receptor (AT2R) in the peripheral nervous system, which is involved in pain signaling.

Applications De Recherche Scientifique

Antiallergic Agents

A series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, including compounds similar to N-(3-(ethyl(m-tolyl)amino)propyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, has been synthesized in the pursuit of novel antiallergic compounds. Efforts to enhance the antiallergic potency by varying indole substituents and alkanoic chain length identified compounds significantly more potent than conventional antihistamines, showing promise in inhibitory activity against IL-4 and IL-5 production tests, and demonstrating efficacy in inhibiting microvascular permeability in rhinitis models. These compounds, including derivatives with adjusted structural components, were examined for their antiallergic properties through in vivo and in vitro studies, confirming their efficiency in various antiallergic activity evaluations, notably in sensitized guinea pig models for late phase eosinophilia and in rhinorrhea prevention through topical application and systemic administration (Menciu et al., 1999).

Biocatalytic Applications

The fermentative production of N-alkylated glycine derivatives by recombinant Corynebacterium glutamicum showcases an innovative application area. Specifically, the modification of imine reductase DpkA from Pseudomonas putida led to increased activity for reductive alkylamination of glyoxylate, enabling efficient production of sarcosine and N-ethylglycine. This method highlights the compound's role in promoting environmentally friendly and cost-effective production of N-methylated amino acids, crucial for various pharmaceutical and industrial applications. The study demonstrates the potential of genetic and enzymatic engineering in enhancing the production capabilities of microorganisms for N-alkylated amino acids, providing a sustainable alternative to chemical synthesis methods (Mindt et al., 2019).

Mécanisme D'action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of targets in the body.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound could potentially affect multiple biochemical pathways.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific research on this compound. Given the various biological activities associated with indole derivatives , it is likely that the compound could potentially have a variety of molecular and cellular effects.

Propriétés

IUPAC Name |

N-[3-(N-ethyl-3-methylanilino)propyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O2/c1-4-26(18-10-7-9-16(2)15-18)14-8-13-24-23(28)22(27)21-17(3)25-20-12-6-5-11-19(20)21/h5-7,9-12,15,25H,4,8,13-14H2,1-3H3,(H,24,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OURDRPCIHXVSBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCNC(=O)C(=O)C1=C(NC2=CC=CC=C21)C)C3=CC=CC(=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-2-(piperazin-1-yl)-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B2362942.png)

![3-[(2-chlorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2362944.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(2-methoxyethyl)acetamide](/img/structure/B2362945.png)

![2-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2362948.png)

![2,5-Dimethyl-7-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2362951.png)

![2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)butanamide](/img/structure/B2362960.png)